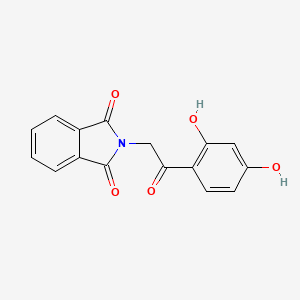

2-(2-(2,4-DIHYDROXYPHENYL)-2-OXOETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE

Description

2-(2-(2,4-Dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of phenolic and isoindole moieties, which contribute to its diverse chemical reactivity and biological activities.

Properties

IUPAC Name |

2-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c18-9-5-6-12(13(19)7-9)14(20)8-17-15(21)10-3-1-2-4-11(10)16(17)22/h1-7,18-19H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFOAJIKSOVZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367164 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65190-77-4 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,4-dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione typically involves the condensation of 2,4-dihydroxybenzaldehyde with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the condensation and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,4-Dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under oxidative conditions.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Hydroxy derivatives.

Substitution: Nitro or halogenated phenolic compounds.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| LogP | 3.04 |

| Heavy Atoms Count | 20 |

| Rotatable Bonds Count | 5 |

| Polar Surface Area | 136 Å |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 3 |

These properties indicate that the compound is relatively lipophilic, which may influence its absorption and distribution in biological systems.

Pharmacological Activities

-

Antioxidant Activity :

- The compound has shown significant antioxidant properties, which can be beneficial in combating oxidative stress-related diseases. Studies indicate that derivatives of isoindole compounds often exhibit high radical scavenging activity, making them potential candidates for developing antioxidant therapies.

-

Anticancer Properties :

- Research has indicated that isoindole derivatives can inhibit cancer cell proliferation. For instance, studies have demonstrated that compounds with similar structures to 2-(2-(2,4-DIHYDROXYPHENYL)-2-OXOETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE can induce apoptosis in various cancer cell lines.

-

Neuroprotective Effects :

- There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate oxidative stress and inflammation is a key factor in its neuroprotective profile.

Synthetic Applications

The compound's unique structure allows it to serve as a precursor in the synthesis of more complex molecules. Its derivatives can be utilized in the development of pharmaceuticals targeting various biological pathways.

Case Studies

-

Case Study on Antioxidant Activity :

- A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of several isoindole derivatives, including the target compound. The results demonstrated a marked increase in antioxidant activity compared to standard antioxidants like ascorbic acid.

-

Cancer Cell Line Studies :

- In vitro studies conducted on breast and colon cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis and cell cycle arrest.

-

Neuroprotection Research :

- A recent investigation published in Neuroscience Letters explored the neuroprotective effects of isoindole derivatives in a mouse model of Alzheimer's disease. The findings indicated that administration of the compound significantly reduced amyloid-beta plaque formation and improved cognitive function.

Mechanism of Action

The mechanism of action of 2-(2-(2,4-dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The phenolic groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

- 2-(2,4-Dihydroxyphenyl)benzimidazole

- 2-(2,4-Dihydroxyphenyl)benzoxazole

- 2-(2,4-Dihydroxyphenyl)benzothiazole

Uniqueness

Compared to similar compounds, 2-(2-(2,4-dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione exhibits unique structural features due to the presence of both phenolic and isoindole moieties. This dual functionality enhances its chemical reactivity and broadens its range of applications in various scientific fields .

Biological Activity

The compound 2-(2-(2,4-Dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione (CAS Number: 65190-77-4) is a synthetic derivative of isoindole that has garnered attention due to its potential biological activities. This article explores its biological activity, including its effects on cancer cells and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 297.26 g/mol. The structure consists of an isoindole core with a hydroxylated phenyl group and a ketoethyl side chain, which may contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Preliminary evaluations suggest that derivatives of isoindole compounds can inhibit the growth of various cancer cell lines. Specifically, compounds similar to this compound have shown promise in suppressing A549 lung cancer cell proliferation through mechanisms such as cell cycle arrest and autophagy induction .

- Antioxidant Properties : The presence of dihydroxyphenyl groups is often correlated with antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in vitro .

Anticancer Studies

A study focusing on isoindole derivatives demonstrated that treatment with related compounds led to a dose-dependent inhibition of A549 lung cancer cells. The mechanism was primarily attributed to autophagy induction, which was confirmed through various assays measuring cell viability and proliferation rates .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| A549 | Inhibition of growth | Autophagy induction | |

| Various | Antioxidant activity | Free radical scavenging |

Antioxidant Activity

The antioxidant capacity of phenolic compounds has been well-documented. In assays using DPPH and ABTS methods, compounds structurally related to this compound exhibited significant radical scavenging abilities. This suggests potential applications in preventing oxidative damage in biological systems .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and oxidative stress pathways.

- Cell Cycle Modulation : The compound's ability to induce cell cycle arrest in cancer cells suggests that it may interfere with critical regulatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.